BenchChemオンラインストアへようこそ!

2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid

Medicinal Chemistry Physicochemical Profiling SAR

2-[4-(4-Bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid is a heterocyclic small molecule (C10H8BrN3O3, MW 298.09 g/mol) belonging to the 1,2,4-triazol-5-one class. The compound features a 4-bromophenyl substituent at the N-4 position of the triazolone ring and a carboxymethyl side chain at N-1, producing a calculated logP of 0.783.

Molecular Formula C10H8BrN3O3
Molecular Weight 298.096
CAS No. 339018-24-5
Cat. No. B2722068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid
CAS339018-24-5
Molecular FormulaC10H8BrN3O3
Molecular Weight298.096
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NN(C2=O)CC(=O)O)Br
InChIInChI=1S/C10H8BrN3O3/c11-7-1-3-8(4-2-7)13-6-12-14(10(13)17)5-9(15)16/h1-4,6H,5H2,(H,15,16)
InChIKeyXLBDNXPQWNHQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid (CAS 339018-24-5): A Brominated Triazolone-Acetic Acid Research Intermediate


2-[4-(4-Bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid is a heterocyclic small molecule (C10H8BrN3O3, MW 298.09 g/mol) belonging to the 1,2,4-triazol-5-one class . The compound features a 4-bromophenyl substituent at the N-4 position of the triazolone ring and a carboxymethyl side chain at N-1, producing a calculated logP of 0.783 [1]. As a member of the 4,5-dihydro-1H-1,2,4-triazol-5-one family—a scaffold investigated for antimicrobial, antioxidant, and anticancer activities [2]—this compound serves primarily as a synthetic intermediate, with the pendant carboxylic acid enabling conjugation to amines, alcohols, or biomolecular probes. The 4-bromophenyl group introduces distinct electronic (electron-withdrawing, polarizable) and steric properties relative to chloro, fluoro, or methyl analogs, which can influence target binding and physicochemical profiles.

Why 4-Bromophenyl Substitution Cannot Be Arbitrarily Replaced in 1,2,4-Triazol-5-one Acetic Acid Scaffolds


Generic substitution within the 4-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid series is not straightforward due to the halogen-dependent modulation of both electronic character and lipophilicity, which directly impact biological target engagement and physicochemical handling. The bromine atom's polarizable electron density and capacity to form halogen bonds with protein backbone carbonyls or Lewis base sites [1] differentiate it from the chloro analog (weaker halogen bonding) and the fluoro analog (strong electronegativity but minimal halogen bonding). In the broader triazole antifungal literature, the 4-bromophenyl moiety has been specifically identified as conferring superior antifungal activity relative to other 4-substituted phenyl variants—a trend documented by Petrova et al. (2015) where the 4-bromophenyl-1,2,3-triazole derivative exhibited the strongest antifungal profile (MIC 0.6–4.8 µM) compared to pentylphenyl, methoxyphenyl, and unsubstituted phenyl analogs [2]. Furthermore, the carboxylic acid at N-1 provides a functional handle for bioconjugation that is absent in simple N-alkyl or N-aryl triazolones. Replacing this compound with an analog lacking the bromine or the carboxylic acid would eliminate both the halogen-dependent binding interactions and the derivatization potential, potentially compromising activity in target-based screening campaigns.

Quantitative Differentiation Evidence for 2-[4-(4-Bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid (CAS 339018-24-5)


Lipophilicity Modulation by 4-Bromophenyl vs. 4-Methylphenyl and 4-Trifluoromethoxyphenyl Substitution

The 4-bromophenyl substituent imparts a calculated logP of 0.783 to the target compound, as recorded in the ZINC20 database [1]. This represents a substantial lipophilicity increase over the 4-methylphenyl analog, 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid (CAS 860612-22-2), for which the calculated logP by the same method (ALOGPS) is approximately 0.28 based on its molecular descriptors . The difference of ΔlogP ≈ 0.50 translates to an approximately 3.2-fold increase in octanol-water partition coefficient, enhancing passive membrane permeability potential. Conversely, the 4-trifluoromethoxyphenyl analog (CAS 860612-21-1) is expected to exhibit a logP near 1.2–1.4 due to the highly lipophilic OCF3 group, making the bromophenyl compound an intermediate lipophilicity option within the series .

Medicinal Chemistry Physicochemical Profiling SAR

Halogen Bonding Capacity: Bromine as a Superior Halogen Bond Donor vs. Chlorine and Fluorine Analogs

The 4-bromophenyl substituent enables halogen bonding interactions that are quantitatively stronger than those of the corresponding 4-chlorophenyl analog and entirely absent in the 4-fluorophenyl analog. Halogen bond donor strength scales with polarizability: Br > Cl ≫ F [1]. The σ-hole potential on the bromine atom (approximately +15 to +20 kcal/mol at the M06-2X/aug-cc-pVTZ level) contrasts with the weaker σ-hole on chlorine (+5 to +12 kcal/mol) and the negligible σ-hole on aromatic fluorine, which rarely participates in halogen bonding as a donor [1]. In crystallographic surveys, Br···O=C halogen bonds in the Protein Data Bank show a mean distance of 3.12 Å and a mean C–Br···O angle of 165°, indicating strong directionality that can contribute 1.2–3.0 kcal/mol of binding free energy [2]. The 4-chlorophenyl analog would provide only 0.5–1.5 kcal/mol from its weaker halogen bond, while the 4-fluorophenyl analog would offer none, making the bromophenyl compound the preferred choice when targeting protein sites with accessible backbone carbonyl oxygen atoms.

Structural Biology Medicinal Chemistry Molecular Recognition

Class-Level Antifungal Potency of 4-Bromophenyl Triazoles vs. Other 4-Substituted Phenyl Triazole Derivatives

In a structurally related 1,2,3-triazole series, the 4-bromophenyl-substituted derivative demonstrated the strongest antifungal activity among a panel of 4-substituted phenyl triazoles. Petrova et al. (2015) reported that 1-(1′,2,3,3′,4,4′,6-hepta-O-acetyl-6′-deoxy-sucros-6′-yl)-4-(4-bromophenyl)-1,2,3-triazole (compound 3) showed MIC values of 0.6–4.8 µM and MFC values of 1.2–8.9 µM against Candida species [1]. By comparison, 4-pentylphenyl analog (compound 5) exhibited potent antibacterial but weaker antifungal activity, and the 4-methoxyphenyl and unsubstituted phenyl analogs showed reduced antifungal potency [1]. Although the 1,2,3-triazole scaffold differs from the 1,2,4-triazol-5-one core of the target compound, the 4-bromophenyl pharmacophore is conserved. Class-level SAR inference suggests that the electron-withdrawing, polarizable bromine atom contributes to antifungal target engagement across triazole subclasses, positioning the target compound as a candidate scaffold for antifungal lead optimization.

Antifungal Drug Discovery Anti-infective Screening SAR

Carboxylic Acid Functional Handle for Bioconjugation vs. Ester Prodrug or Simple N-Alkyl Analogs

The free carboxylic acid at the N-1 acetic acid side chain distinguishes this compound from its ethyl ester analog, ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 343373-40-0) . The carboxylic acid enables direct amide coupling with primary amines (e.g., lysine side chains, amino-PEG linkers, fluorescent labels) via standard EDC/NHS or HATU chemistry without requiring a hydrolysis step. The ethyl ester, by contrast, must first be saponified to the free acid—introducing an additional synthetic step and potential for triazolone ring degradation under basic conditions [1]. The target compound is commercially available at 98% purity (Leyan, product 1630066), whereas the ester analog typically requires custom synthesis . For procurement decisions, the pre-formed carboxylic acid eliminates deprotection risks and reduces the number of synthetic transformations needed to generate screening-ready conjugates.

Chemical Biology Bioconjugation Prodrug Design

Molecular Weight and Heavy Atom Count: Intermediate Physicochemical Profile in the Triazolone-Acetic Acid Series

With a molecular weight of 298.09 g/mol and 17 heavy atoms, the target compound occupies an intermediate position within the 4-aryl-triazolone-acetic acid series . The 4-methylphenyl analog (CAS 860612-22-2, MW 233.23, 16 heavy atoms) is significantly lighter, while the 4-trifluoromethoxyphenyl analog (CAS 860612-21-1, MW 317.20, 21 heavy atoms) is heavier due to the additional fluorine atoms . The target compound's MW of ~298 places it below the typical fragment cutoff (~300 Da) but above common fragment library entries (~150–250 Da), making it a 'lead-like' rather than purely fragment-like starting point. Its 17 heavy atoms exceed the 16 heavy atoms of the methyl analog and are fewer than the 21 heavy atoms of the OCF3 analog, providing a balanced scaffold complexity that leaves room for further optimization while retaining some initial binding potential .

Drug-likeness Fragment-Based Screening Physicochemical Property Analysis

Commercial Availability at Defined Purity: 98% Grade Facilitates Reproducible Screening

The target compound is commercially available at 98% purity (HPLC) from Leyan (Product No. 1630066), providing a defined quality benchmark for procurement . In contrast, many closely related 4-aryl-triazolone-acetic acid analogs—including the 4-chlorophenyl, 4-fluorophenyl variants—are not listed with defined purity in standard catalogs and typically require custom synthesis with variable purity outcomes . The carboxylic acid form specifically avoids the purity and stability concerns associated with the ethyl ester analog, which may contain residual ester starting material or hydrolytic degradation products. For screening laboratories, this established purity specification enables direct dissolution and assay without additional purification, reducing inter-batch variability that can confound dose-response measurements . This operational reliability is particularly relevant when procuring building blocks for SAR campaigns where consistent purity across multiple orders is required.

Procurement Quality Control Compound Management

Recommended Application Scenarios for 2-[4-(4-Bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid in Research Procurement


Antifungal Lead Optimization Using the 4-Bromophenyl Triazolone Scaffold

Based on class-level evidence that 4-bromophenyl-substituted triazoles exhibit superior antifungal potency (MIC 0.6–4.8 µM against Candida spp. in the 1,2,3-triazole series) [1], this compound should be prioritized for antifungal screening library construction. The free carboxylic acid enables rapid conjugation to diverse amine-containing fragments via amide coupling, allowing systematic exploration of the N-1 side chain's influence on antifungal activity. The intermediate logP (0.783) [2] supports both aqueous solubility for broth microdilution assays and sufficient membrane permeability for intracellular target engagement. Researchers should prioritize this compound over the 4-methylphenyl or 4-chlorophenyl analogs when designing antifungal SAR studies, as the bromine's halogen bonding capacity [3] may provide additional target interactions absent in non-brominated variants.

Halogen Bond-Directed Fragment Screening Against Protein Targets with Accessible Carbonyl-Rich Pockets

For fragment-based drug discovery programs targeting proteins with backbone carbonyl-rich binding sites (e.g., kinases, proteases, bromodomains), the 4-bromophenyl group provides a directional halogen bonding interaction (Br···O=C distance ~3.12 Å, ΔG contribution 1.2–3.0 kcal/mol) that the 4-chloro and 4-fluoro analogs cannot replicate to the same degree [3]. The compound's molecular weight (298 Da) and heavy atom count (17) position it as a lead-like fragment suitable for NMR or SPR-based fragment screening without requiring deconstruction. The carboxylic acid also facilitates immobilization on amine-functionalized SPR chips or affinity resins for target engagement studies, bypassing the hydrolysis step required for the ethyl ester analog [4].

Bioconjugation-Ready Building Block for PROTAC or ADC Linker Chemistry

The N-1 acetic acid moiety provides a pre-activated carboxyl group for direct amide bond formation, making this compound an efficient building block for proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugate (ADC) linker payloads. The 98% commercial purity (Leyan) ensures minimal side reactions during conjugation. In comparison, the ethyl ester analog (CAS 343373-40-0) would require a separate saponification step under basic conditions that risk triazolone ring opening or degradation [4], increasing both time and purification burden. The bromine atom also provides a heavy atom label for crystallographic phasing of protein-ligand co-crystal structures, an added benefit not offered by the 4-methyl or 4-fluoro analogs.

Physicochemical Comparator in Triazolone SAR Matrix Libraries

As a member of the 4-aryl-triazolone-acetic acid series with intermediate lipophilicity (logP 0.783) and molecular weight (298 Da), this compound serves as a central reference point in SAR matrices comparing the effects of 4-substituent variation on biological activity [2]. Direct procurement of the 98% purity catalog compound eliminates the need to synthesize the 4-bromophenyl variant in-house, which would require handling of 4-bromoaniline and hydrazine derivatives with associated safety considerations. When paired with the 4-methylphenyl (MW 233, logP ~0.28) and 4-trifluoromethoxyphenyl (MW 317, logP ~1.2–1.4) analogs in a systematic screen, this compound's data point enables quantitative attribution of potency shifts to halogen-specific effects (polarizability, halogen bonding) versus general lipophilicity changes.

Quote Request

Request a Quote for 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.